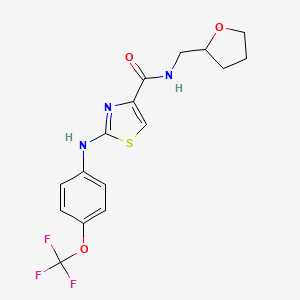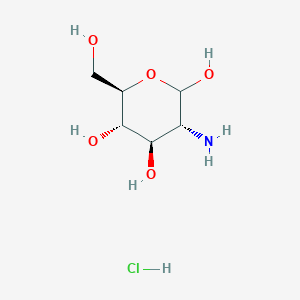![molecular formula C18H22ClFN2O3 B2900366 N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361858-33-3](/img/structure/B2900366.png)
N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The molecule also contains a 2-chloro-6-fluorophenyl group, which is a halogenated aromatic ring that can contribute to the molecule’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, would likely play a significant role in the molecule’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the halogenated aromatic ring and the piperidine ring. The electron-withdrawing halogens on the aromatic ring could make it more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like the amide and the halogens could make the compound more soluble in polar solvents .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O3/c1-3-15(23)22-9-7-12(8-10-22)18(25)21-11(2)17(24)16-13(19)5-4-6-14(16)20/h3-6,11-12,17,24H,1,7-10H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMZPQQLAGCMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)F)O)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)


![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)



![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)
